(2R)-2-amino-3-methylpent-4-enoic acid
CAS No.:
Cat. No.: VC17517055
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2R)-2-amino-3-methylpent-4-enoic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1 |
| Standard InChI Key | RXVINEUKGZXZAV-BRJRFNKRSA-N |
| Isomeric SMILES | CC(C=C)[C@H](C(=O)O)N |
| Canonical SMILES | CC(C=C)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound’s IUPAC name, (2R)-2-amino-3-methylpent-4-enoic acid, reflects its stereochemistry:
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Chiral center: The amino group (-NH) occupies the second carbon in an R-configuration.
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Side chain: A methyl group (-CH) at carbon 3 and a terminal double bond at carbons 4–5.
The isomeric SMILES notation confirms the spatial arrangement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2R)-2-amino-3-methylpent-4-enoic acid |
| Canonical SMILES | CC(C=C)C(C(=O)O)N |
| InChI Key | RXVINEUKGZXZAV-BRJRFNKRSA-N |
Synthesis and Preparation
Challenges in Synthesis
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Steric hindrance from the methyl and vinyl groups complicates reaction kinetics.
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Purification requires chiral stationary-phase chromatography to achieve high enantiomeric excess (ee > 98%).
Physicochemical Properties
Solubility and Stability
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Solubility: Polar solvents (water, methanol) due to ionizable -NH and -COOH groups.
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Thermal Stability: Decomposition observed above 200°C, typical for amino acids.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 0.82 (estimated) |
| pKa (Amino Group) | 9.8 |
| pKa (Carboxyl Group) | 2.3 |
Applications in Organic Chemistry
Asymmetric Building Block
The compound’s chirality and alkene functionality make it valuable for:
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Peptide Mimetics: Incorporating unsaturated side chains to modulate conformational flexibility in drug candidates.
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Cross-Coupling Reactions: The vinyl group participates in Heck or Suzuki-Miyaura reactions for C-C bond formation.
Pharmaceutical Intermediates
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Antiviral Agents: Structural analogs have been explored as protease inhibitors in viral replication studies.
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Neurological Modulators: Potential interactions with glutamate receptors due to structural similarity to endogenous amino acids.
Biological and Metabolic Implications
Enzyme Interactions
Preliminary in silico docking studies suggest affinity for:
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Aminotransferases: Potential substrate for branched-chain amino acid metabolism.
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Dehydrogenases: Oxidation of the allylic position may yield α-keto acid derivatives.
Microbial Metabolism
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Biotransformation: Soil microbes (e.g., Pseudomonas spp.) could metabolize the compound via β-oxidation pathways, though experimental validation is pending.
Comparative Analysis with Proteinogenic Amino Acids
Table 3: Structural Comparison with Valine and Leucine
| Amino Acid | Structure | Key Differences |
|---|---|---|
| Valine | Branched-chain, no double bond | Lacks unsaturated moiety |
| Leucine | Longer aliphatic side chain | No chiral methyl group at C3 |
| (2R)-2-Amino-3-methylpent-4-enoic acid | Chiral center, conjugated alkene | Enhanced reactivity for functionalization |
Future Research Directions
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Synthetic Methodology: Optimizing catalytic systems for higher yields and ee.
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Biological Screening: Assessing antimicrobial or anticancer activity in cell-based assays.
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Metabolic Profiling: Tracing incorporation into microbial or mammalian metabolic networks.
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